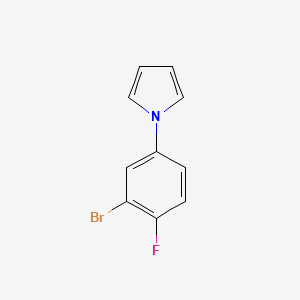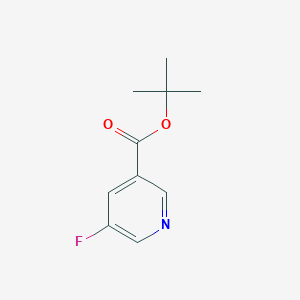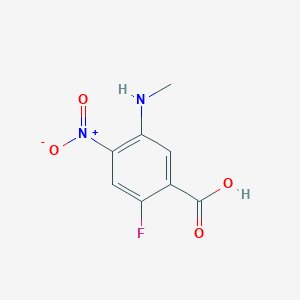![molecular formula C18H25N3 B6318410 Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179055-67-5](/img/structure/B6318410.png)
Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine is a chemical compound with the molecular formula C21H29N3 and a molecular weight of 337.5 g/mol. This compound features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a 2-methyl-2H-pyrazol-3-yl group. It is commonly used in various scientific research applications due to its unique structural properties.
Mecanismo De Acción
Target of Action
Compounds containing the pyrazole moiety, such as this one, have been known to interact with a wide range of biological targets .
Mode of Action
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyrazole derivatives, however, are known to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting diverse cellular and molecular effects .
Métodos De Preparación
The synthesis of Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized using various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems.
Attachment of the Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl halides under basic conditions.
Cycloheptyl Group Introduction: The cycloheptyl group is attached via a nucleophilic substitution reaction, typically using cycloheptyl halides.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cycloheptyl positions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparación Con Compuestos Similares
Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine can be compared with other similar compounds, such as:
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds also feature a pyrazole ring and are studied for their antiproliferative activity.
Other Pyrazole Derivatives: Various pyrazole derivatives are known for their biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[[4-(2-methylpyrazol-3-yl)phenyl]methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-21-18(12-13-20-21)16-10-8-15(9-11-16)14-19-17-6-4-2-3-5-7-17/h8-13,17,19H,2-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTCPPYMPOUGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CNC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318337.png)
![Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine](/img/structure/B6318341.png)
![tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate](/img/structure/B6318348.png)
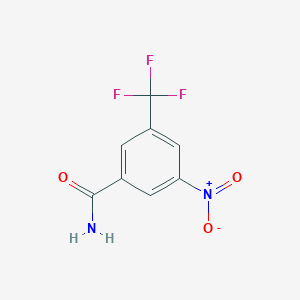
![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318357.png)
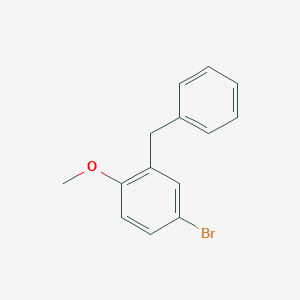
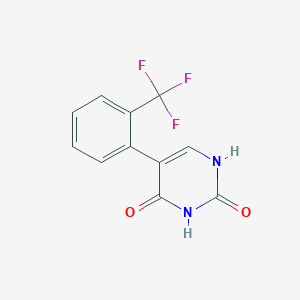

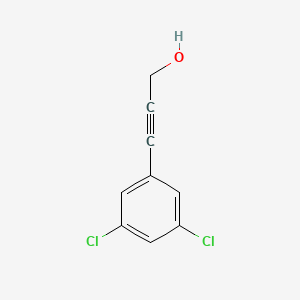

![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)
